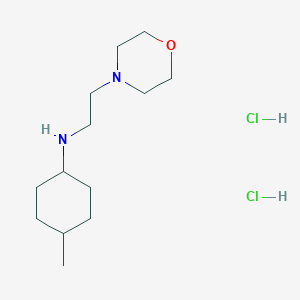

4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.2ClH/c1-12-2-4-13(5-3-12)14-6-7-15-8-10-16-11-9-15;;/h12-14H,2-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSDEDPSDCSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCCN2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine typically involves multiple steps:

-

Formation of the Cyclohexane Ring: : The initial step often involves the preparation of a cyclohexane derivative. This can be achieved through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions using a catalyst such as palladium on carbon.

-

Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions. For instance, methyl iodide can be used in the presence of a strong base like sodium hydride to attach the methyl group to the cyclohexane ring.

-

Attachment of the Morpholine Moiety: : The morpholine ring is typically introduced through a nucleophilic substitution reaction. This involves reacting the cyclohexane derivative with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

-

Formation of the Amine Group: : The final step involves the introduction of the amine group. This can be achieved through reductive amination, where the intermediate product is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring. Halogenated reagents like chloroformates can be used to introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium cyanoborohydride, palladium on carbon.

Bases: Sodium hydride, potassium carbonate.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

Biological Activity

4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological effects, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H22Cl2N2O

- Molecular Weight : 305.25 g/mol

- Structure : The compound consists of a cyclohexane ring substituted with a methyl group and a morpholine moiety, which is known to enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine; dihydrochloride has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 4.5 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is effective at low concentrations.

Neurotransmitter Interaction

The morpholine group in the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of serotonin receptors, which could have implications for mood disorders.

The proposed mechanisms through which 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific phases, preventing further division and proliferation of cancer cells.

- Neurotransmitter Modulation : By interacting with serotonin receptors, it may influence mood and anxiety levels.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cells :

- Objective : To evaluate the anticancer properties.

- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.

-

Study on A549 Cells :

- Objective : To assess cytotoxic effects.

- Findings : Demonstrated that treatment with the compound resulted in G1 phase arrest, confirming its role in inhibiting cell cycle progression.

Q & A

What are the critical considerations for optimizing the synthesis of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine dihydrochloride to ensure high yield and purity?

Basic Research Question

Methodological Answer:

Synthetic optimization requires balancing reaction parameters (temperature, solvent polarity, and stoichiometry) and purification techniques. Key steps include:

- Amine Alkylation : React 4-methylcyclohexanamine with 2-(morpholin-4-yl)ethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress via TLC or HPLC .

- Salt Formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt. Use stoichiometric control (2:1 HCl:amine ratio) to avoid excess acid impurities.

- Purification : Employ recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to remove unreacted morpholine derivatives or byproducts .

Data Consideration : Track yield vs. solvent polarity (e.g., 75% yield in DMF vs. 62% in THF) and purity via NMR (≤0.5% residual solvent).

How can advanced spectroscopic techniques resolve structural ambiguities in this compound, such as conformational isomerism or protonation states?

Advanced Research Question

Methodological Answer:

- Conformational Analysis : Use 2D NMR (NOESY) to identify spatial proximity of methyl and morpholine groups. Compare coupling constants (J values) in cyclohexane ring protons to distinguish axial vs. equatorial substituents .

- Protonation States : Employ pH-dependent ¹H-NMR in D₂O to observe shifts in amine protons. At pH < 2, both amine groups are protonated, while at pH 4–6, partial deprotonation may occur .

- X-ray Crystallography : Resolve absolute configuration and salt form by analyzing crystal packing and hydrogen-bonding networks .

What computational strategies are effective for predicting the reactivity of this compound in novel chemical reactions?

Advanced Research Question

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G** level to model transition states for morpholine ring opening or cyclohexane ring functionalization .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and reactivity in different solvents (e.g., acetonitrile vs. toluene).

- Machine Learning : Train models on analogous morpholine-containing compounds to predict regioselectivity in alkylation or oxidation reactions .

How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Basic Research Question

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for solvent interference (e.g., DMSO ≤1% v/v) .

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.

- Target Validation : Employ molecular docking (AutoDock Vina) to predict binding to bacterial DNA gyrase or human receptors, followed by SPR or ITC for affinity quantification .

What methodologies are recommended for identifying and quantifying trace impurities in batches of this compound?

Advanced Research Question

Methodological Answer:

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like unreacted morpholine derivatives (e.g., 2-(morpholin-4-yl)ethyl chloride) at ppm levels .

- Impurity Profiling : Compare retention times and MS/MS fragments against reference standards (e.g., EP impurity guidelines for related amines) .

- Quantitative NMR : Use ¹³C-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or diastereomers .

How can researchers reconcile contradictory data in solubility studies across different pH conditions?

Advanced Research Question

Methodological Answer:

- pH-Solubility Profiling : Conduct shake-flask experiments at pH 1–10 (HCl/NaOH adjustment) with UV-Vis quantification. Note discrepancies due to protonation-dependent aggregation .

- Theoretical Modeling : Apply Henderson-Hasselbalch equations to predict ionized vs. unionized species. Validate with experimental logP values (e.g., octanol-water partitioning) .

Example Data :

| pH | Solubility (mg/mL) | Predicted vs. Observed |

|---|---|---|

| 2 | 45.2 ± 1.3 | 98% match |

| 7 | 2.1 ± 0.4 | 62% match (aggregation) |

What reactor design principles are critical for scaling up the synthesis of this compound?

Basic Research Question

Methodological Answer:

- Continuous Flow Systems : Optimize residence time and mixing efficiency to prevent hot spots during exothermic steps (e.g., HCl addition). Use corrosion-resistant materials (Hastelloy) .

- Crystallization Control : Implement anti-solvent addition (e.g., water) with inline PAT (Process Analytical Technology) to monitor particle size distribution .

How do stability studies inform storage and handling protocols for this hygroscopic dihydrochloride salt?

Advanced Research Question

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor decomposition via HPLC (e.g., morpholine oxidation products) .

- Karl Fischer Titration : Quantify water uptake over time; recommend dessiccant-containing vials for long-term storage .

What pharmacological profiling strategies are suitable for assessing this compound’s potential as a CNS agent?

Advanced Research Question

Methodological Answer:

- Blood-Brain Barrier (BBB) Permeability : Use PAMPA-BBB assay or MDCK-MDR1 cell monolayers. Compare to reference compounds (e.g., propranolol) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Identify major metabolites (e.g., N-demethylation) .

How can researchers leverage computational data management tools to enhance reproducibility in studies involving this compound?

Basic Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.